Sulisobenzone
Overview
Description
Mechanism of Action
Target of Action
Sulisobenzone, also known as benzophenone-4, is primarily used as an ingredient in sunscreens . Its primary targets are UVA and UVB rays . By absorbing these rays, this compound protects the skin from sun UV damage .
Mode of Action
This compound works by chemically absorbing light energy (photons) from UVA and UVB rays . A surface coating of benzophenones, including this compound, decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin .
Biochemical Pathways
It is known that this compound falls under the drug category of benzophenones . Benzophenones are a group of aromatic ketones that have both pharmaceutical and industrial applications . They are used as photoinitiators, fragrance enhancers, ultraviolet curing agents, and occasionally, as flavor ingredients .
Pharmacokinetics
It is known that this compound is approved by the fda in concentrations of up to 10% . This suggests that it has a high degree of bioavailability when applied topically.
Result of Action
The primary result of this compound’s action is the protection of the skin from sun UV damage . By absorbing UVA and UVB rays, this compound prevents these harmful rays from penetrating the skin and causing damage such as sunburn, premature skin aging, and skin cancer .
Biochemical Analysis
Biochemical Properties
Sulisobenzone plays a crucial role in biochemical reactions by absorbing UV radiation and converting it into less harmful energy forms. This process involves the interaction of this compound with various biomolecules, including enzymes and proteins. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many substances in the body . Additionally, this compound can bind to proteins in the skin, forming complexes that enhance its UV-absorbing properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by protecting cells from UV-induced damage, which can lead to mutations and skin cancer. This compound affects cell signaling pathways by preventing the activation of pathways that lead to cell death and inflammation . It also impacts gene expression by regulating the expression of genes involved in the skin’s response to UV radiation . Furthermore, this compound affects cellular metabolism by reducing the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to absorb UV radiation and convert it into heat, thereby preventing the radiation from penetrating deeper into the skin. This compound binds to UV photons, which excites the molecule to a higher energy state. As the molecule returns to its ground state, it releases the absorbed energy as heat . This process prevents the UV radiation from causing damage to DNA and other cellular components. This compound also inhibits the activity of enzymes involved in the production of ROS, further protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under normal conditions, but it can degrade when exposed to prolonged UV radiation . This degradation can reduce its effectiveness as a UV filter. Long-term studies have shown that this compound can have lasting protective effects on cellular function, reducing the risk of UV-induced skin damage and cancer . Its stability and effectiveness can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively protects the skin from UV radiation without causing adverse effects . At high doses, this compound can cause toxicity and adverse effects such as skin irritation and allergic reactions . Studies in animal models have shown that there is a threshold dose above which the protective effects of this compound are outweighed by its toxic effects . Therefore, it is important to use this compound within the recommended dosage range to ensure its safety and effectiveness .
Metabolic Pathways
This compound is involved in several metabolic pathways in the body. It is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . In phase I reactions, this compound is hydroxylated by cytochrome P450 enzymes to form hydroxylated metabolites . These metabolites are then conjugated with glucuronic acid or sulfate in phase II reactions, making them more water-soluble and easier to excrete . This compound and its metabolites are primarily excreted in the urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can penetrate the skin and reach deeper layers, where it exerts its protective effects . This compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it provides protection against UV radiation . The distribution of this compound within tissues is influenced by factors such as its solubility, molecular size, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells, where it can effectively absorb UV radiation and protect cellular components . It may also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulisobenzone can be synthesized through the sulfonation of 2-hydroxy-4-methoxybenzophenoneThe process typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) methods. The compound is separated and purified using reverse-phase HPLC columns with a mobile phase containing acetonitrile, water, and phosphoric acid . This method ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Sulisobenzone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
Sulisobenzone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Oxybenzone: Another benzophenone derivative used in sunscreens.
Avobenzone: A widely used ultraviolet filter that provides broad-spectrum protection but is less stable than sulisobenzone and often requires stabilizers.
Dioxybenzone: Similar to this compound, it is used in sunscreens but has different absorption characteristics and stability profiles.
Uniqueness of this compound
This compound is unique due to its high photostability and broad-spectrum ultraviolet absorption capabilities. Unlike some other benzophenone derivatives, this compound remains stable under prolonged exposure to sunlight, making it an ideal ingredient in sunscreens and other personal care products .
Properties
IUPAC Name |
5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6S/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVGEDCSTKKODG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6628-37-1 (mono-hydrochloride salt) | |
Record name | Sulisobenzone [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004065456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2042436 | |
Record name | Sulisobenzone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light tan solid; [Merck Index] | |
Record name | Sulisobenzone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7278 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 2.5X10+5 mg/L at 25 °C, 1 g dissolves in 2 mL methanol, 3.3 mL ethanol, 4 mL water, 100 mL ethyl acetate. | |
Record name | Sulisobenzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SULISOBENZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
A surface coating of benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the benzophenone molecule becomes activated to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Benzophenones absorb energy throughout the UV range, although the maximum UV absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones., Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the Benzophenone molecule becomes excited to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the Benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Thus, a surface coating of Benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenones absorb energy throughout the UV range, though maximum absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones ..., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/ | |
Record name | Sulisobenzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SULISOBENZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light-tan powder | |
CAS No. |
4065-45-6 | |
Record name | Benzophenone 4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4065-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulisobenzone [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004065456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulisobenzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulisobenzone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulisobenzone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULISOBENZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W6L629B4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SULISOBENZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
145 °C | |
Record name | Sulisobenzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SULISOBENZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.